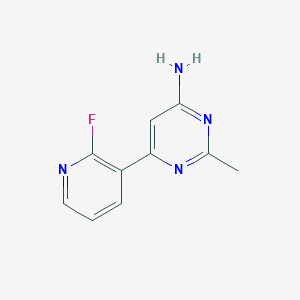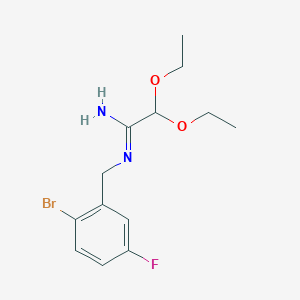
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with 2,2-diethoxyacetimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The diethoxy groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the diethoxy groups.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Hydroxyl derivatives of the compound.
Scientific Research Applications
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorobenzyl bromide
- 2-Bromo-5-fluorobenzoic acid
Uniqueness
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18BrFN2O2 |
|---|---|
Molecular Weight |
333.20 g/mol |
IUPAC Name |
N'-[(2-bromo-5-fluorophenyl)methyl]-2,2-diethoxyethanimidamide |
InChI |
InChI=1S/C13H18BrFN2O2/c1-3-18-13(19-4-2)12(16)17-8-9-7-10(15)5-6-11(9)14/h5-7,13H,3-4,8H2,1-2H3,(H2,16,17) |
InChI Key |
VMNYMLIJKOBTPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=NCC1=C(C=CC(=C1)F)Br)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(6-Ethoxy-6-methylheptan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8388901.png)
![2-Hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8388912.png)
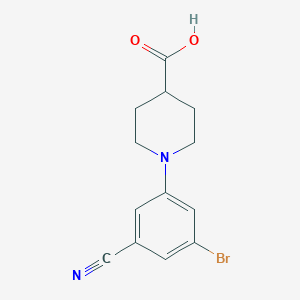
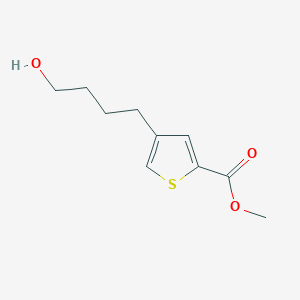

![Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)
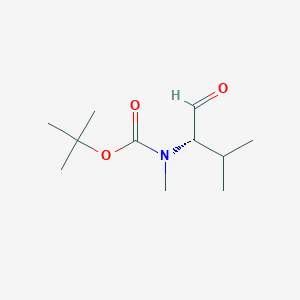

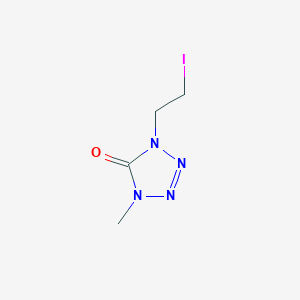
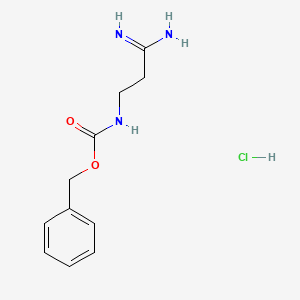
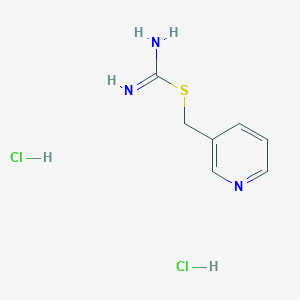
![3-Methylbenzo[b]thiophene-5-carboxylic acid ethyl ester](/img/structure/B8388973.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-8-iodo-](/img/structure/B8388981.png)
